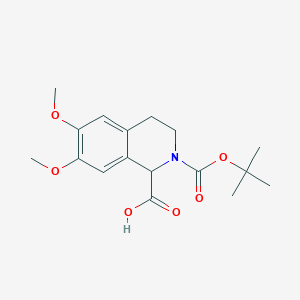

2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a Boc-protected tetrahydroisoquinoline (THIQ) derivative characterized by a 1-carboxylic acid group, methoxy substituents at positions 6 and 7, and a tert-butoxycarbonyl (Boc) protecting group at position 2. This compound belongs to a class of THIQ alkaloids, which are pivotal intermediates in synthesizing bioactive molecules, including enzyme inhibitors and neuroactive agents . The Boc group enhances stability during synthetic processes, particularly in peptide coupling reactions, while the methoxy groups influence electronic and steric properties critical for binding to biological targets .

Properties

IUPAC Name |

6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-7-6-10-8-12(22-4)13(23-5)9-11(10)14(18)15(19)20/h8-9,14H,6-7H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMFBUXQGFWLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588744 | |

| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738629-59-9 | |

| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines. This suggests that the compound might interact with amine-containing molecules or pathways in its target environment.

Mode of Action

The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This interaction results in the formation of a protected amino acid, which can then be used in further reactions.

Biochemical Pathways

The compound plays a role in the synthesis of peptides and proteins, which are crucial biochemical pathways in all living organisms. Specifically, it’s involved in the formation of Boc-protected amino acids, which are key intermediates in peptide synthesis. These protected amino acids can then participate in various biochemical reactions, contributing to the diversity and complexity of protein structures.

Result of Action

The primary result of the compound’s action is the formation of Boc-protected amino acids, which are crucial intermediates in peptide synthesis. These protected amino acids can then be used to build peptides and proteins with diverse structures and functions. In addition, the compound’s action may also result in the formation of other types of molecules, depending on the specific reactions it’s involved in.

Action Environment

The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors. For instance, the pH, temperature, and solvent conditions can affect the compound’s reactivity and the efficiency of the reactions it’s involved in. Moreover, the presence of other reactants and catalysts can also impact the compound’s behavior and the outcomes of its reactions.

Biological Activity

2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (abbreviated as Boc-DMTQ) is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This compound belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse pharmacological effects, including neuroprotective and anticancer properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C17H23NO6

- Molecular Weight: 337.4 g/mol

- CAS Number: 738629-59-9

Boc-DMTQ is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to protect amines during chemical reactions. This feature allows it to serve as a building block in peptide synthesis and other biochemical applications .

Boc-DMTQ primarily acts as a precursor in the synthesis of bioactive peptides. Its mechanism involves several key biochemical pathways:

- Peptide Synthesis : The compound serves as a Boc-protected amino acid, facilitating the formation of peptide bonds in various synthetic processes.

- Neuroprotective Effects : THIQ derivatives have been shown to exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

- Anticancer Activity : Some studies suggest that THIQ compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anticancer Activity

Research has indicated that Boc-DMTQ and its analogs possess significant anticancer properties. A study highlighted the ability of THIQ derivatives to inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of specific oncogenic signaling pathways.

| Study | Findings |

|---|---|

| Demonstrated that THIQ analogs show cytotoxicity against breast and prostate cancer cells. | |

| Reported that certain THIQ compounds inhibited tumor growth in vivo models. |

Neuroprotective Effects

The neuroprotective potential of Boc-DMTQ has been explored in models of neurodegenerative diseases such as Parkinson's disease. Key findings include:

- Inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism, which may enhance dopaminergic signaling .

- Reduction in oxidative stress markers in neuronal cells treated with THIQ derivatives.

| Study | Findings |

|---|---|

| Identified neuroprotective effects in models mimicking Parkinson's disease pathology. | |

| Showed that THIQ compounds could mitigate neuronal damage induced by neurotoxins. |

Case Study 1: Synthesis and Evaluation of THIQ Derivatives

A recent study synthesized various THIQ derivatives, including Boc-DMTQ, and evaluated their biological activities against cancer cell lines. The results indicated that modifications on the isoquinoline scaffold significantly influenced their anticancer potency.

Case Study 2: Neuroprotection in Animal Models

In an animal study assessing the effects of Boc-DMTQ on neurodegeneration, it was found that administration led to improved motor function and reduced neuronal loss compared to control groups.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in synthetic applications.

Pharmacological Studies

The tetrahydroisoquinoline derivatives, including the compound , have been investigated for their pharmacological properties. They exhibit various biological activities, such as:

- Antidepressant Effects : Research indicates that some tetrahydroisoquinoline derivatives can influence neurotransmitter systems, potentially offering antidepressant effects. A study demonstrated that specific derivatives could modulate serotonin and norepinephrine levels in animal models .

- Neuroprotective Properties : Certain isoquinoline compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its Boc-protected form allows for selective reactions that can lead to various derivatives useful in medicinal chemistry.

Synthetic Pathways

| Synthetic Route | Description |

|---|---|

| Boc Protection | The Boc group provides stability during reactions and can be removed selectively to yield active pharmaceutical ingredients (APIs). |

| Functionalization | The methoxy groups can be modified to enhance solubility or biological activity, allowing for the development of targeted drugs. |

Research has explored the biological activities of this compound and its derivatives:

- Antioxidant Activity : Studies have shown that certain derivatives possess significant antioxidant properties, which can be beneficial in preventing oxidative damage in cells .

- Anticancer Potential : Some isoquinoline derivatives have been evaluated for their anticancer properties, showing efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Antidepressant Activity

In a study published in the Journal of Pharmacology, researchers synthesized several tetrahydroisoquinoline derivatives, including the compound of interest. The results indicated a significant reduction in depressive-like behaviors in rodent models when treated with these compounds, suggesting their potential as novel antidepressants .

Case Study 2: Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. The study demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, highlighting their potential use in neurodegenerative disease therapies .

Chemical Reactions Analysis

Pomeranz–Fritsch–Bobbitt Cyclization

The oxazin-2-one intermediate (48 ) undergoes acid-mediated cyclization to form the tetrahydroisoquinoline core.

Reaction Conditions :

-

Acid: Hydrochloric acid (HCl) in dioxane/water (4:1)

-

Temperature: 110°C

-

Duration: 16 hours

-

Yield: 72% for (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1 )

| Step | Key Transformation | Outcome |

|---|---|---|

| Boc deprotection | Acidic cleavage of Boc group | Formation of free amine (50 ) |

| Cyclization | Intramolecular electrophilic substitution | Tetrahydroisoquinoline core |

The Boc group is removed during this step, highlighting its role as a temporary protecting group .

Boc Group Stability

The tert-butoxycarbonyl (Boc) group remains stable under:

-

Basic conditions (e.g., K₂CO₃ in DMF at 110°C during alkylation ).

-

Petasis reaction conditions (neutral DCM at room temperature ).

Instability Observed In :

Methoxy Group Reactivity

The 6,7-dimethoxy substituents:

-

Enhance electron density in the aromatic ring, facilitating electrophilic cyclization.

-

Remain inert under both Petasis and Pomeranz–Fritsch–Bobbitt conditions .

Stereochemical Outcomes

| Reaction Step | Stereochemical Control Mechanism | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Petasis reaction | Chiral inductor (47 ) derived from (R)-phenylglycinol | 3:1 (48 :49 ) |

| Cyclization | Retention of configuration from oxazin-2-one intermediate | >99% ee for final product (1 ) |

The Boc group in 47 ensures high enantioselectivity by restricting conformational flexibility during the Petasis step .

Comparative Data on Related Derivatives

| Compound | Key Reaction | Yield | d.r./ee |

|---|---|---|---|

| 48 (Boc-protected oxazin-2-one) | Petasis reaction | 51% | 3:1 d.r. |

| 1 (Final product) | Pomeranz–Fritsch–Bobbitt | 72% | >99% ee |

| Boc-deprotected analog (50 ) | Acidic hydrolysis | 89% | N/A |

Data from intermediates confirm the Boc group’s compatibility with multi-step syntheses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Stereoselectivity: (–)-6,7-Dimethoxy-THIQ-1-carboxylic acid (unprotected) is synthesized via Petasis/Pomeranz–Fritsch–Bobbitt methods with 90% enantiomeric excess (e.e.), leveraging chiral aminoacetaldehyde acetals . In contrast, Boc-protected analogs (e.g., the target compound) lack reported stereoselective syntheses, suggesting challenges in maintaining chirality during protection/deprotection steps .

Biological Relevance :

- Unprotected THIQ-1-carboxylic acids inhibit metallo-β-lactamases (e.g., NDM-1) and influenza PA endonucleases . Boc-protected derivatives are primarily synthetic intermediates, as seen in glycosylated analogs for antimicrobial studies .

Synthetic Efficiency :

- Yields for (–)-6,7-diOMe-THIQ-1-carboxylic acid reach 66% via Petasis/Pomeranz–Fritsch–Bobbitt cyclization , while tert-butyl and Boc derivatives show lower yields (31% and discontinued, respectively) due to steric or stability issues .

Research Findings

- Optical Purity : The (–)-enantiomer of 6,7-diOMe-THIQ-1-carboxylic acid exhibits [α]D –63 (H₂O, 99% e.e.) when resolved enzymatically, surpassing the 90% e.e. achieved via Petasis chemistry .

- Stability : Boc-protected THIQs are prone to hydrolysis under acidic conditions, limiting their utility in prolonged reactions .

- Comparative Activity : Unprotected THIQ-1-carboxylic acids show higher bioactivity (e.g., IC₅₀ = 2.5 μM for NDM-1 inhibition) compared to tert-butyl or glycosylated analogs, which are less potent .

Preparation Methods

Boc Protection of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

A key step in the preparation involves protecting the nitrogen atom of the tetrahydroisoquinoline intermediate with a Boc group. This is achieved by reacting 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with di-tert-butyl dicarbonate (di-tert-butyl pyrocarbonate) in anhydrous chloroform under controlled temperature conditions.

- The isoquinoline substrate (500 mmol) is dissolved in alcohol-free chloroform and warmed to 50°C.

- A solution of di-tert-butyl dicarbonate (627 mmol) in chloroform is added dropwise, maintaining steady gas evolution (CO2 release).

- The reaction mixture is heated to 60–65°C until gas evolution ceases, then cooled.

- Solvent removal under reduced pressure yields the Boc-protected intermediate as a solid with yields typically around 35–36% based on starting material mass.

This step ensures selective protection of the nitrogen, enabling subsequent transformations without interference from the free amine.

Oxidative Cyclization to Form the Tetrahydroisoquinoline Core

Following Boc protection, the next critical step is oxidative cyclization to form the tetrahydroisoquinoline ring system with the carboxylic acid group at position 1.

- The Boc-protected intermediate is subjected to oxidation using lead tetraacetate in glacial acetic acid at controlled temperatures (19–23°C).

- The reaction is quenched with glycerol to neutralize excess oxidant.

- Workup involves aqueous extraction, washing with sodium bicarbonate to remove acidic impurities, drying, and recrystallization from acetone.

- This step yields the Boc-protected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high purity and yields of approximately 90–92%.

This oxidative cyclization is crucial for introducing the carboxylic acid functionality at the 1-position and completing the tetrahydroisoquinoline skeleton.

Alternative Approach: Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

An alternative and elegant method involves:

- Performing the Petasis multicomponent reaction using chiral aminoacetals, boronic acids, and glyoxylic acid to assemble key intermediates.

- Conversion of the morpholinone or oxazinone intermediates obtained from the Petasis reaction into tetrahydroisoquinoline carboxylic acids via Pomeranz–Fritsch–Bobbitt cyclization , a classical acid-catalyzed cyclization method.

This approach allows for stereoselective synthesis of chiral tetrahydroisoquinoline derivatives with carboxylic acid substituents and has been demonstrated to be efficient and versatile for related compounds.

Comparative Data Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, chloroform, 50–65°C | N-(tert-butoxycarbonyl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | ~35–36 | Controlled gas evolution (CO2) |

| 2 | Oxidative Cyclization | Lead tetraacetate, glacial acetic acid, 19–23°C | Boc-protected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 90–92 | Quenched with glycerol, recrystallized |

| 3 | Petasis Reaction + Cyclization | Chiral aminoacetal, boronic acid, glyoxylic acid, acid catalysis | Chiral 6,7-dimethoxy-tetrahydroisoquinoline-1-carboxylic acid | Variable | Enables stereoselective synthesis |

Research Findings and Optimization Notes

- The Boc protection step requires careful control of temperature and addition rate to manage gas evolution and avoid side reactions.

- Lead tetraacetate oxidation is sensitive to temperature; maintaining 19–23°C is critical for high yield and purity.

- The Petasis/Pomeranz–Fritsch–Bobbitt approach allows for the synthesis of enantiomerically enriched products, useful for biological applications.

- The Boc protecting group is stable under the oxidative cyclization conditions, facilitating multi-step synthesis without deprotection.

- Methoxy substituents at 6 and 7 positions are generally introduced via starting materials or methylation prior to Boc protection and cyclization.

Q & A

Q. What are the standard synthetic routes for preparing 6,7-dimethoxy-tetrahydroisoquinoline derivatives, and how do reaction conditions influence stereochemical outcomes?

The synthesis of 6,7-dimethoxy-tetrahydroisoquinoline scaffolds typically involves a Pomeranz–Fritsch–Bobbitt cyclization followed by hydrogenation. For example, aminoacetal precursors undergo cyclization in 20% HCl under argon at room temperature for 72 hours. Subsequent hydrogenation with 10% Pd/C under H₂ for 24 hours yields the tetrahydroisoquinoline core . Stereochemical control is achieved via the Petasis reaction , where chiral amines like (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol direct diastereoselectivity (3:1 d.r. ratio). Critical parameters include solvent choice, temperature, and catalyst loading to minimize racemization .

Q. How can researchers ensure the purity of 6,7-dimethoxy-tetrahydroisoquinoline derivatives during isolation?

Purification often involves trituration with ethanol/water mixtures (e.g., 96% ethanol/water) to remove unreacted starting materials or byproducts. For crystalline products, slow evaporation of solvents under reduced pressure followed by recrystallization enhances purity. Analytical techniques like ¹H NMR and optical rotation measurements ([α]D values) are essential for confirming enantiomeric excess (e.g., 99% e.e. achieved in ) .

Q. What safety protocols are recommended for handling tert-butoxycarbonyl (Boc)-protected tetrahydroisoquinoline derivatives in laboratory settings?

Key precautions include:

- Glove use : Inspect gloves for integrity and employ proper removal techniques to avoid skin contact .

- Ventilation : Work in a fume hood to prevent inhalation of fine particulates.

- Waste disposal : Follow institutional guidelines for chemical waste, particularly for halogenated solvents (e.g., chloroform) used in extraction .

Advanced Research Questions

Q. How can diastereomeric intermediates be resolved during the synthesis of enantiomerically pure tetrahydroisoquinoline derivatives?

Diastereomers (e.g., oxazin-2-ones 48 and 49 in ) are separable via column chromatography or fractional crystallization. The major diastereomer (d.r. 3:1) is identified using ¹H NMR coupling constants and optical rotation. Debromination or hydrogenolysis of the major intermediate ensures stereochemical fidelity in downstream reactions .

Q. What methodologies are employed to evaluate the pharmacological activity of 6,7-dimethoxy-tetrahydroisoquinoline derivatives, such as AMPA receptor antagonism?

Advanced studies involve:

- Molecular modeling : Docking simulations to predict receptor binding (e.g., AMPA receptor noncompetitive sites) .

- Electrophysiological assays : Patch-clamp techniques to measure inhibition of ion currents in neuronal cells.

- In vivo testing : Sound-induced seizure models in rodents to assess anticonvulsant potency (e.g., compound 10c in outperformed talampanel in efficacy) .

Q. How should researchers address contradictions in stereochemical outcomes between synthetic batches?

Contradictions may arise from variations in reaction kinetics or catalyst activity. Mitigation strategies include:

- Process optimization : Re-evaluate temperature, solvent purity, and catalyst aging.

- Analytical rigor : Use chiral HPLC or circular dichroism (CD) to verify enantiomeric ratios.

- Iterative design : Apply triangulation by cross-validating data with alternative synthetic routes (e.g., morpholinone derivatives in ) .

Q. What advanced characterization techniques are critical for confirming the structural integrity of Boc-protected tetrahydroisoquinoline carboxylic acids?

- IR spectroscopy : Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹).

- Melting point analysis : Compare with literature values (e.g., uncorrected m.p. measured via Büchi apparatus in ).

- Optical rotation : Quantify enantiomeric excess using polarimetry ([α]D –59.5 for the R-enantiomer in ) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.